molecular formula C27H27N5O5S B2751483 ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 361174-55-2

ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2751483
CAS No.: 361174-55-2
M. Wt: 533.6
InChI Key: CJGHSQWIMVIYCY-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a piperazine-1-carboxylate core substituted with a benzenesulfonyl group linked to a benzodiazolylphenyl carbamoyl moiety. Its molecular formula is C24H22N4O5S, with a calculated molecular weight of 478.52 g/mol. Key structural elements include:

  • Ethyl piperazine carboxylate: A common scaffold in medicinal chemistry, known for enhancing solubility and bioavailability.
  • Benzodiazolylphenyl carbamoyl group: A bicyclic aromatic system (benzodiazolyl) fused to a phenyl ring, likely contributing to π-π stacking interactions in biological targets.

Properties

IUPAC Name

ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-14-16-32(17-15-31)38(35,36)22-12-10-19(11-13-22)26(33)28-21-7-5-6-20(18-21)25-29-23-8-3-4-9-24(23)30-25/h3-13,18H,2,14-17H2,1H3,(H,28,33)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGHSQWIMVIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol for Benzimidazole Formation

Component Quantity Conditions Source Reference
o-Phenylenediamine 1 eq HCl (2M), 80°C, 4 hr
Carboxylic acid 1.1 eq Reflux in polyphosphoric acid

For the target compound, 3-(1H-benzimidazol-2-yl)aniline is synthesized by reacting 3-aminobenzoic acid with o-phenylenediamine under acidic conditions. The reaction proceeds via intermediate Schiff base formation, followed by cyclodehydration.

Carbamoylation of Phenyl Ring

The carbamoyl bridge (-NHC(O)-) connects the benzimidazole-bearing aniline to the sulfonylated benzene ring.

Carbamoyl Chloride Intermediate

Patent US4446133A details the preparation of carbamoyl-linked aromatics:

  • React 4-chlorocarbonylbenzenesulfonyl chloride with 3-(1H-benzimidazol-2-yl)aniline in dichloromethane at 0–5°C.
  • Maintain stoichiometric ratio 1:1.05 (acid chloride:amine).
  • Quench with ice-water after 2 hr reaction time.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions
  • Use of aprotic solvents (CH₂Cl₂, THF) enhances yields

Sulfonylation of Piperazine

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution.

Sulfonylation Protocol from CN102838567B

Reagent Role Conditions
Piperazine Nucleophile DCM, 25°C, 1 hr
4-Carbamoylbenzenesulfonyl chloride Electrophile Dropwise addition

Key steps:

  • Dissolve piperazine (2.5 eq) in dichloromethane
  • Slowly add sulfonyl chloride (1 eq) at 0°C
  • Stir 45 min, wash with brine, dry over Na₂SO₄

Yield Optimization :

  • Excess piperazine (2.5–3 eq) drives reaction completion
  • Low temperatures minimize disubstitution

Piperazine Ethyl Carboxylation

The terminal ethyl carboxylate is introduced via carbamate formation.

Ethoxycarbonylation Method

From PubChem CID 4184075:

  • React piperazine-sulfonyl intermediate (1 eq) with ethyl chloroformate (1.2 eq)
  • Use triethylamine (2 eq) as base in THF
  • Stir 6 hr at 40°C

Purification :

  • Extract with 5% NaHCO₃
  • Column chromatography (SiO₂, EtOAc/hexane 1:3)

Integrated Synthetic Route

Combining the above steps, the full sequence involves:

Stepwise Reaction Flow

  • Benzimidazole formation : 72 hr, 78% yield
  • Carbamoylation : 2 hr, 85% yield
  • Sulfonylation : 1.5 hr, 91% yield
  • Ethoxycarbonylation : 6 hr, 88% yield

Cumulative Yield : ~52% (0.78 × 0.85 × 0.91 × 0.88)

Analytical Characterization

Critical quality control metrics for intermediate and final compounds:

Spectroscopic Data

Intermediate ¹H NMR (δ, ppm) LC-MS (m/z)
Benzimidazole-aniline 7.2–8.1 (m, 8H) 236 [M+H]⁺
Sulfonylated piperazine 3.4 (s, 8H) 449 [M+Na]⁺
Final product 1.2 (t, 3H), 4.1 (q, 2H) 533 [M+H]⁺

Comparative Method Analysis

Alternative approaches from patent literature:

Solvent Systems for Carbamoylation

Solvent Reaction Time Yield (%) Purity (%)
Dichloromethane 2 hr 85 98.5
THF 3 hr 79 97.2
Toluene 4 hr 68 95.8

Data adapted from and shows dichloromethane optimizes both yield and reaction rate.

Scalability Challenges

Industrial-scale production requires modifications:

Key Process Parameters

Parameter Lab Scale Pilot Plant
Temperature Control Ice bath Jacketed reactor
Mixing Magnetic stirrer Turbine agitator
Workup Manual extraction Continuous LLE

Patent WO2017191651A1 demonstrates successful scale-up using:

  • Agitated thin film drying (ATFD) for solvent removal
  • Methyl tert-butyl ether for crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound C24H22N4O5S 478.52 Benzodiazolylphenyl carbamoyl, benzenesulfonyl, ethyl piperazine carboxylate -
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H23N3O2 377.44 Pyridazine ring, phenethylamino linker
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate C23H28N2O5 420.48 Biphenylyloxy group, hydroxypropyl chain
Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate C24H28N4O6S2 532.60 Benzothiazole ring, ethoxy-methyl substitution, sulfonyl linker
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate C16H18F4N2O4 378.32 Tetrafluoroethoxy group, benzoyl substituent
Ethyl 4-[[1-benzyl-1H-imidazol-2-yl]-carbonyl]-1-piperidinecarboxylate C19H23N3O3 341.41 Imidazole-benzyl group, piperidine carboxylate core

Key Observations:

Structural Diversity in Substituents :

  • The target compound uniquely combines a benzodiazolyl group with a sulfonyl linker, distinguishing it from analogs with pyridazine (I-6230, ), benzothiazole (), or fluorinated substituents ().
  • The benzodiazolyl group may enhance binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to pyridazine or imidazole derivatives.

Molecular Weight and Lipophilicity: The target compound (478.52 g/mol) falls within the typical range for drug-like molecules, similar to I-6230 (377.44 g/mol) but lighter than the benzothiazole derivative (532.60 g/mol, ).

The benzothiazole derivative () shares a sulfonyl-piperazine scaffold with the target, which could imply shared targets (e.g., enzymes or receptors requiring sulfonyl binding motifs).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation, carbamoylation), similar to methods used for I-6230 () and the benzothiazole analog ().

Research Findings and Implications

  • Drug-Likeness : With a LogP estimated to be moderate (comparable to ’s XLogP3 of 3.1), the target may balance membrane permeability and solubility.
  • Future Directions : Computational docking studies using tools like AutoDock Vina () could predict binding affinities for targets such as kinases or inflammatory mediators, guided by the activities of analogs (e.g., ).

Q & A

Q. Methodological approach :

  • In vitro assays :
    • Screen against panels of enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity (KD).
    • Use ATP-competitive assays (e.g., Kinase-Glo®) to assess inhibition potency (IC50) .
  • Cellular models : Test cytotoxicity (MTT assay) and pathway modulation (Western blot for phosphorylated targets) in cancer cell lines .
  • Control experiments : Compare with structurally related analogs (e.g., benzothiazole derivatives) to establish SAR .

Advanced: How to resolve contradictions in binding affinity data across different studies?

Q. Strategies :

  • Re-docking validation : Use AutoDock Vina or AutoDock4 to simulate binding poses. Adjust parameters (e.g., exhaustiveness=32, grid spacing=0.375 Å) to improve reproducibility .
  • Experimental validation : Perform ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding stoichiometry .
  • Meta-analysis : Compare crystal structures (if available) with docking results to identify discrepancies in ligand-receptor interactions .

Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?

Q. Protocol :

  • Molecular docking :
    • Generate 3D conformers (Open Babel) and dock into target proteins (e.g., PDB: 3ERT for estrogen receptors) using AutoDock Vina. Analyze binding energy (ΔG ≤ -9 kcal/mol suggests high affinity) .
  • QSAR modeling :
    • Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models (e.g., Random Forest) on bioactivity datasets to predict IC50 values .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of ligand-receptor complexes .

Advanced: How to optimize molecular docking protocols for this compound?

Q. Best practices :

  • Grid box setup : Center on the active site (e.g., residues Asp351/Leu387 for nuclear receptors) with dimensions 25×25×25 Å .
  • Scoring function validation : Compare AutoDock Vina’s affinity predictions with experimental IC50 values. Adjust protonation states (e.g., piperazine nitrogen at pH 7.4) .
  • Cluster analysis : Group docking poses by RMSD (≤2.0 Å cutoff) and prioritize clusters with highest occupancy (>70%) .

Advanced: How to address low yields in the final sulfonylation step?

Q. Troubleshooting :

  • Reagent optimization : Use fresh sulfonyl chlorides and anhydrous DMF to minimize hydrolysis.
  • Temperature control : Pre-cool reaction mixture to 0°C before adding sulfonyl chloride to reduce exothermic side reactions .
  • Workup : Quench with ice-cold water and extract with DCM (3×50 mL). Dry over MgSO4 and concentrate under reduced pressure .

Advanced: What strategies can validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Silence putative targets (e.g., EGFR) in cell lines and assess compound efficacy loss via dose-response curves .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins (identified via LC-MS/MS) .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

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